
Olanzapine
Overview
Description
- For bipolar I disorder, it can be used alone for manic or mixed episodes , or in combination with lithium or valproate for depressive episodes in people aged 10 and older.
- This compound is available as oral tablets , orally disintegrating tablets , or an intramuscular injection (given into a muscle).
- The intramuscular preparation is specifically for acute agitation associated with schizophrenia and bipolar I mania in adults.
- Its exact mechanism of action in these conditions remains unknown, but it likely involves blocking certain receptors in the brain, including dopamine and serotonin receptors .
Olanzapine: (brand name Zyprexa) is an used to treat adults and adolescents aged 13 and older with or .
Preparation Methods
- Olanzapine is synthesized through various routes, involving reactions such as aryl bromination , alkylation , and cyclization .
- Industrial production methods typically use efficient synthetic pathways to achieve high yields and purity.
Chemical Reactions Analysis
- Olanzapine undergoes reactions such as oxidation , reduction , and substitution .
- Common reagents include bromine , lithium aluminum hydride , and palladium catalysts .
- Major products formed include different aryl rings and heterocycles .
Scientific Research Applications
- Olanzapine has applications in psychiatry , neuroscience , and pharmacology .
- It is studied for tourette syndrome , hyperactivity , and aggressive behavior .
- Research explores its effects on dopamine , serotonin , and other neurotransmitter systems.
Mechanism of Action
- Olanzapine modulates dopamine and serotonin levels, impacting mood, behavior, and cognition.
- It likely acts by blocking specific receptors, but the precise molecular targets remain elusive.
Comparison with Similar Compounds
- Olanzapine is no less effective than lithium or valproate and more effective than placebo in treating bipolar disorder .
- It has also been explored for autism , stuttering , and other conditions .
Biological Activity
Olanzapine is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. Its biological activity is characterized by a complex interaction with various neurotransmitter receptors, leading to its therapeutic effects as well as side effects. This article explores the biological activity of this compound through receptor interactions, pharmacokinetics, case studies, and recent research findings.
Receptor Binding Profile
This compound exhibits a broad receptor binding profile, which significantly contributes to its pharmacological effects:
- Dopamine Receptors : this compound has a high affinity for dopamine D2 and D4 receptors. In vivo studies indicate that it inhibits dopaminergic neurons in the A10 pathway, which is associated with the reward system, while sparing the A9 pathway, thus minimizing extrapyramidal side effects (EPS) commonly seen with typical antipsychotics .
- Serotonin Receptors : It also binds effectively to serotonin 5-HT2A and 5-HT6 receptors, which play a role in mood regulation and psychotic symptoms. The antagonism of 5-HT2A receptors is particularly important for alleviating negative symptoms of schizophrenia .
- Other Receptors : this compound interacts with muscarinic receptors (especially M1), α1-adrenergic receptors, and histamine H1 receptors, contributing to its side effect profile, including sedation and weight gain .
Pharmacokinetics
This compound is administered orally and is nearly completely absorbed. However, it has an oral bioavailability of approximately 60% due to first-pass metabolism. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Volume of Distribution | 16.4 ± 5.1 L/kg |
Half-Life | Approximately 33 hours |
Time to Maximum Concentration | Approximately 6 hours |
Protein Binding | Highly protein-bound (~93%) |
This compound undergoes extensive biotransformation primarily via CYP1A2 and UDP-glucuronosyltransferase pathways, resulting in several metabolites that are largely inactive .
Case Studies
- Case of Urinary Retention : A notable case involved a young female with schizophrenia who developed urinary retention after this compound treatment. This highlights the potential side effects associated with this compound, particularly its anticholinergic properties .
- Aggressive Behavior in Alcohol Use Disorder : Another case study documented a 54-year-old male presenting aggressive behavior linked to alcohol use disorder, where this compound was used effectively to manage his psychiatric symptoms alongside other treatments .
Recent Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Oxidative Stress Response : Research indicates that this compound treatment may enhance cellular sensitivity to oxidative stress compared to other atypical antipsychotics like aripiprazole. This suggests that this compound may influence pro-apoptotic pathways through its effects on MAPK signaling pathways .
- Gene Expression Studies : Studies have shown that this compound increases the expression of immediate early genes such as Fos in brain regions implicated in schizophrenia. This supports its effectiveness in treating both positive and negative symptoms of the disorder .
Q & A
Basic Research Questions
Q. How can researchers assess the impact of olanzapine on glucose metabolism and insulin resistance in preclinical models?
- Methodology : Use oral glucose tolerance tests (OGTT) and hyperinsulinemic-euglycemic clamps in rodent models to measure insulin sensitivity. Quantify changes in GLUT protein expression in skeletal muscle via Western blotting, and correlate findings with plasma insulin and glucose levels. These approaches address this compound’s antagonism of 5-HT2A and D2 receptors, which disrupt glucose uptake pathways .
- Key Metrics : Fasting blood glucose, HbA1c, HOMA-IR (Homeostatic Model Assessment for Insulin Resistance), and lipid profiles.
Q. What analytical methods are used for quantifying this compound and its metabolites in pharmacokinetic studies?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS/MS) for precise quantification in plasma or tissue samples. For dissolution testing in formulation studies, employ real-time fiber-optic dissolution apparatus to monitor release kinetics .
- Validation : Ensure methods meet ICH guidelines for specificity, accuracy, and linearity. Reference standard curves using N-desmethyl this compound (major metabolite) for comparative analysis .
Q. What experimental considerations are critical for designing randomized controlled trials (RCTs) comparing this compound with typical antipsychotics?
- Design : Use double-blind protocols with active comparators (e.g., haloperidol). Prioritize stratification by baseline metabolic parameters (BMI, lipid levels) to control confounding variables.
- Outcome Measures : Include both primary (e.g., PANSS scores for psychosis) and secondary endpoints (weight gain, extrapyramidal symptoms). Address high attrition rates (>50% by 6 weeks) via intention-to-treat (ITT) analysis and sensitivity testing .
Q. How do researchers evaluate this compound-induced cardiovascular side effects, such as orthostatic hypotension?
- Methodology : Monitor blood pressure and heart rate during dose titration in clinical trials. Use tilt-table tests to assess syncope risk. Analyze pooled data from phase 2–3 trials to quantify incidence rates (e.g., 0.6% syncope risk) .
Q. What in vitro models are employed to study this compound’s effects on smooth muscle function?
- Methodology : Use ex vivo colon tissue preparations to measure contractility via force transducers. Dose-response curves (e.g., EC50 = 40 μM) can elucidate this compound’s inhibition of serotonin-mediated contractions. Validate findings with selective 5-HT receptor antagonists .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s metabolic effects across animal models (e.g., weight gain in rats vs. no change in mice)?
- Approach : Conduct species-specific studies controlling for genetic background (e.g., apoE-/- mice for atherosclerosis) and experimental duration. Compare hepatic lipid metabolism pathways via RNA-seq and lipidomics. Reconcile disparities by modeling human CYP1A2 polymorphism effects on this compound clearance .
Q. What statistical designs optimize this compound formulation development while minimizing experimental runs?
- Methodology : Apply definitive screening designs (DSD) to evaluate multiple formulation variables (e.g., excipient ratios, granulation parameters) with fewer runs than traditional factorial designs. Use response surface methodology (RSM) to predict dissolution profile optima .
Q. How do researchers analyze real-world prescribing patterns of this compound in first-episode psychosis (FEP) against clinical guidelines?
- Approach : Use logistic regression to identify demographic/clinic factors (e.g., GAF scores) associated with this compound preference despite guideline restrictions. Link electronic health records (EHRs) to metabolic outcome data for risk-benefit analysis .
Q. What computational strategies model this compound’s binding affinity to dopamine D2 receptors and predict derivative efficacy?
- Methodology : Perform molecular docking (e.g., AutoDock 4.2) with crystal structures of D2 receptors. Validate predictions using QSAR models trained on experimental activity data (residuals <0.5). Prioritize derivatives with binding energies ≤-7 kcal/mol for synthesis .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) models account for this compound’s active metabolites in dose optimization?
- Methodology : Develop compartmental models incorporating N-desmethyl this compound concentrations. Use NONMEM or Monolix for population PK analysis, adjusting for CYP1A2 inhibitors (e.g., fluvoxamine). Validate with therapeutic drug monitoring (TDM) in bipolar disorder cohorts .
Q. Contradictions and Future Directions
- Discrepancies in Atherosclerosis Models : this compound promotes aortic inflammation in apoE-/- mice but suppresses systemic inflammation in LPS models. Future studies should differentiate local vs. systemic effects using single-cell RNA-seq of atherosclerotic plaques .
- Metabolic Syndrome Mechanisms : this compound’s H1 receptor antagonism explains weight gain but not rapid triglyceride elevation. Investigate adipose tissue lipolysis via comparative microdialysis in rodent models .
Properties
IUPAC Name |
2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWDHTXUZHCGIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023388 | |
Record name | Olanzapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Olanzapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Partly miscible, Practically insoluble in water | |
Record name | Olanzapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00334 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olanzapine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The activity of olanzapine is achieved by the antagonism of multiple neuronal receptors including the dopamine receptor D1, D2, D3 and D4 in the brain, the serotonin receptors 5HT2A, 5HT2C, 5HT3 and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1 and multiple muscarinic receptors. As abovementioned, olanzapine presents a wide profile of targets, however, its antagonistic effect towards the dopamine D2 receptor in the mesolimbic pathway is key as it blocks dopamine from having a potential action at the post-synaptic receptor. The binding of olanzapine to the dopamine D2 receptors is easily dissociable and hence, it allows for a certain degree of dopamine neurotransmission. On the other hand, olanzapine acts in the serotonin 5HT2A receptors in the frontal cortex in a similar manner than the reported on dopamine D2 receptors. This determined effect allows for a decrease in adverse effects., The mechanism of action of olanzapine, as with other drugs having efficacy in schizophrenia, is unknown. However, it has been proposed that this drug's efficacy in schizophrenia is mediated through a combination of dopamine and serotonin type 2 (5HT2) antagonism. The mechanism of action of olanzapine in the treatment of acute manic or mixed episodes associated with bipolar I disorder is unknown. | |
Record name | Olanzapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00334 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olanzapine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystalline solid, Crystals from acetonitrile | |
CAS No. |
132539-06-1 | |
Record name | Olanzapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132539-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olanzapine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olanzapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00334 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olanzapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLANZAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7U69T4SZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Olanzapine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Olanzapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189-195 °C, 195 °C | |
Record name | Olanzapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00334 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olanzapine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.